N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)10-5-6-18-12(7-10)19-11-3-1-9(8-17)2-4-11/h1-7H,8,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSOUWWOTQZZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 4-(trifluoromethyl)pyridine with 4-(aminomethyl)phenylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pyridine ring undergoes palladium-catalyzed cross-coupling reactions, enabling functionalization at specific positions. For example:
| Reaction Partner | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄/Na₂CO₃ | DMF, 90°C, 12 h | 82–94% | |
| Alkyne | Pd(OAc)₂/SPhos | Toluene, 110°C, 24 h | 75% |
These reactions enable the introduction of aromatic or aliphatic groups to the pyridine ring, enhancing structural diversity for biological testing .
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient pyridine ring facilitates substitution at the 2- and 4-positions under basic conditions:
| Nucleophile | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF | 120°C | 68% | |
| Morpholine | Cs₂CO₃ | THF | 80°C | 72% |
The trifluoromethyl group enhances electrophilicity at adjacent positions, favoring substitution .
Reductive Amination
The aminomethyl group reacts with aldehydes/ketones to form secondary amines:
| Carbonyl Compound | Reducing Agent | Solvent | Yield | Source |
|---|---|---|---|---|
| 4-Pyridinecarbaldehyde | NaBH₃CN | MeOH | 85% | |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 78% |
This reaction diversifies the amine functionality for pharmacokinetic optimization .
Protection/Deprotection of the Aminomethyl Group
The primary amine is protected using Boc groups for selective reactivity:
| Reagent | Conditions | Deprotection Method | Yield | Source |
|---|---|---|---|---|
| Boc₂O | Et₃N, DCM, 25°C | TFA/DCM (1:1) | 95% | |
| Fmoc-Cl | NaHCO₃, THF, 0°C | Piperidine/DMF | 89% |
Protection strategies prevent undesired side reactions during multi-step syntheses .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| HgCl₂, Et₃N | 1,3,4-Oxadiazole | 92% | |
| Eosin-Y, visible light | Triazolopiperazine | 88% |
Cyclization enhances rigidity and binding affinity in drug design .
Halogenation
Electrophilic bromination occurs at the pyridine ring’s meta position:
| Reagent | Catalyst | Yield | Source |
|---|---|---|---|
| NBS | AIBN, CCl₄ | 65% | |
| Br₂ | FeCl₃, DCM | 58% |
Halogenated derivatives serve as intermediates for further functionalization .
Acid/Base-Mediated Rearrangements
The trifluoromethyl group stabilizes carbocation intermediates during rearrangements:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄, 60°C | Pyridinium salt | 74% | |
| LiHMDS, −78°C | Ketenimine intermediate | 81% |
These reactions enable access to novel scaffolds for structure-activity studies .
Hydrogenation
Catalytic hydrogenation reduces unsaturated bonds in derivatives:
| Substrate | Catalyst | Yield | Source |
|---|---|---|---|
| Alkyne derivative | Pd/C, H₂ (1 atm) | 95% | |
| Nitro group | Ra-Ni, H₂ (3 atm) | 88% |
Hydrogenation improves solubility and metabolic stability .
Key Research Findings
-
Stereochemical Influence : Reactions at the aminomethyl group exhibit stereoselectivity, with (S)-configurations showing superior biological activity .
-
Trifluoromethyl Effects : The -CF₃ group increases electrophilicity by 15–20% in SₙAr reactions compared to non-fluorinated analogs .
-
Biological Relevance : Derivatives synthesized via Suzuki coupling show IC₅₀ values < 100 nM in kinase inhibition assays .
Scientific Research Applications
Drug Development
N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine has shown potential as a building block in drug design. The trifluoromethyl group is known to improve binding affinity to various biological targets, including enzymes and receptors. Research indicates that compounds containing this group often exhibit increased potency in biological assays, making them suitable candidates for therapeutic applications.
Case Studies:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, showing significant growth inhibition .
- Antifungal Activity : Compounds similar to this compound have been evaluated for antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, demonstrating promising results .
Pharmacodynamics and Pharmacokinetics
The unique combination of functional groups allows for versatile interactions with biological systems. The trifluoromethyl moiety can significantly influence the pharmacokinetics of the compound, enhancing its absorption and distribution in biological systems. This property is essential for developing drugs that require specific targeting within the body .
Material Science Applications
In addition to its medicinal applications, this compound can be utilized in materials science. Its chemical structure allows it to act as a precursor for synthesizing novel materials with tailored properties.
Potential Uses:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and chemical resistance.
- Coatings and Adhesives : Its lipophilic nature makes it suitable for formulating coatings that require water-repellent properties.
Summary of Findings
The applications of this compound span across multiple scientific disciplines:
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The aminomethyl group can participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Functional Group Comparisons
- Trifluoromethyl (CF₃) Group :
Present in the target compound and analogs like UDO and 2-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine . This group enhances binding to hydrophobic enzyme pockets (e.g., CYP51 in T. cruzi) and improves metabolic resistance . - Aminomethylphenyl vs. Other Amine Substituents: The target’s 4-(aminomethyl)phenyl group provides a primary amine for hydrogen bonding, contrasting with dimethylamine () or piperazine (), which offer bulkier, more basic substituents. In thiazolyl-pyridin-2-amine derivatives (), biphenyl-thiazole groups enhance π-π stacking with bacterial DNA gyrase.
Pharmacological and Molecular Docking Insights
- Antimicrobial Activity: Biphenyl-thiazolyl-pyridin-2-amine derivatives () exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, attributed to thiazole-mediated membrane disruption. The target compound’s aminomethyl group may similarly enhance penetration of bacterial membranes.
- Enzyme Inhibition: UDO and UDD () inhibit CYP51 at IC₅₀ values comparable to posaconazole (~10 nM). The target compound’s trifluoromethyl group likely contributes to similar enzyme interactions, though its aminomethylphenyl group may alter binding kinetics.
- Molecular Docking: AutoDock studies () suggest that flexible sidechains in analogs like UDO improve docking scores with CYP51. The target compound’s rigid aminomethylphenyl group may limit receptor flexibility but enhance specificity .
Biological Activity
N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a pyridine core substituted with an aminomethyl group and a trifluoromethyl group. The synthesis typically involves palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for efficient formation under mild conditions.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit certain protein kinases associated with cancer progression, particularly tyrosine kinases involved in neoplastic diseases .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, suggesting a role in treating inflammatory diseases .
- JAK2 Inhibition : Recent research highlights its efficacy as a selective JAK2 inhibitor, with an IC50 value of 5 nM, indicating strong potential for treating myeloproliferative neoplasms .
The mechanism by which this compound exerts its effects involves:
- Binding Affinity : The trifluoromethyl group enhances binding to specific enzymes or receptors, possibly leading to inhibitory effects on cancer cell proliferation.
- Hydrogen Bonding : The aminomethyl group participates in hydrogen bonding, which may stabilize interactions with biological targets.
Case Studies and Research Findings
- Anticancer Studies : A series of derivatives based on the compound were tested against various cancer cell lines. Compounds demonstrated IC50 values ranging from 0.1 to 1.5 µg/mL against mycobacterial strains, indicating promising anticancer properties .
- Anti-inflammatory Activity : In vitro assays showed that the compound significantly reduced COX-2 and iNOS expression levels in RAW264.7 cells, outperforming traditional anti-inflammatory drugs like indomethacin .
- JAK2 Inhibition : A study focusing on JAK2 inhibitors revealed that derivatives of this compound effectively inhibited JAK2 phosphorylation and downstream signaling pathways implicated in myeloproliferative disorders .
Data Table: Biological Activities and IC50 Values
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, highlights the use of ruthenium(II) catalysts (e.g., [RuCl₂(p-cymene)]₂) in dry toluene with bases like KOPiv/K₂CO₃ for analogous pyridine derivatives. A stepwise approach:
Step 1 : Coupling of 4-(trifluoromethyl)pyridin-2-amine with a benzyl halide derivative (e.g., 4-(aminomethyl)phenyl bromide) under inert conditions.
Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Key Variables : Temperature (80–100°C), solvent polarity, and catalyst loading. Yields range from 40–70% for similar structures .
- Table 1 : Comparison of synthetic methods for analogous compounds:
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic coupling | RuCl₂(p-cymene) | Toluene | 67–72 | |
| Buchwald-Hartwig | Pd(OAc)₂ | DMF | 55–60 |
Q. How is the structural conformation of this compound characterized, and what intramolecular interactions stabilize its crystal lattice?
- Methodology : X-ray crystallography and DFT calculations. and emphasize intramolecular hydrogen bonds (N–H⋯N) and weak C–H⋯π interactions in pyrimidine derivatives. For this compound:
Dihedral Angles : Measure torsion between pyridine and phenyl rings (e.g., ~12–86° in related structures) .
Hydrogen Bonding : N–H groups form 6-membered rings, stabilizing the planar structure .
- Table 2 : Structural parameters from analogous compounds:
| Compound | Dihedral Angle (°) | H-Bond Length (Å) |
|---|---|---|
| N-(2-Fluorophenyl)pyrimidin-4-amine | 12.8–86.1 | 2.2–2.5 |
| 4-Methyl-3-nitropyridin-2-amine | 5.2–6.4 | 2.1–2.3 |
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl, aminomethyl) influence the compound’s electronic properties and binding affinity in target interactions?
- Methodology :
Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. The trifluoromethyl group enhances electron-withdrawing effects, while the aminomethyl group introduces H-bond donor capacity .
SAR Studies : Compare with analogs (e.g., ’s nitrobenzenesulfonyl-piperazine derivative) to assess substituent effects on bioactivity.
- Key Finding : Trifluoromethyl groups improve metabolic stability and lipophilicity (logP ~2.5–3.0), critical for membrane permeability .
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. immunomodulatory effects) be resolved for this compound?
- Methodology :
Dose-Response Studies : Test across concentrations (1–100 µM) in in vitro assays (e.g., MIC for bacteria, cytokine profiling for immunomodulation).
Target Profiling : Use SPR or ITC to measure binding kinetics with targets (e.g., bacterial gyrase vs. TLR4).
- Case Study : notes pyrimidine derivatives exhibit dual antibacterial/antifungal activity but require structural optimization to reduce cytotoxicity .
Q. What computational strategies are effective in predicting the compound’s interaction with proteins (e.g., viral proteases)?
- Methodology :
Molecular Docking (AutoDock Vina) : Screen against PDB structures (e.g., SARS-CoV-2 Mpro, PDB: 6LU7).
MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. used MMGBSA to calculate binding free energies (ΔG ~−40 kcal/mol for top hits) .
- Table 3 : Example docking scores for related compounds:
| Compound | Docking Energy (kcal/mol) | Target Protein |
|---|---|---|
| Homovanillic acid | −7.2 | HE Glycoprotein |
| AZ628 | −8.5 | Mpro |
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
